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Compound of Interest

Compound Name: Deoxynojirimycin

Cat. No.: B15613964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Deoxynojirimycin (DNJ)

structure-activity relationship (SAR) studies. DNJ, a naturally occurring iminosugar found in

mulberry leaves and certain microorganisms, is a potent inhibitor of α-glucosidases.[1] This

property has made it a focal point of research for the management of type 2 diabetes.

Furthermore, its derivatives have shown promise in treating other conditions, including viral

infections and lysosomal storage disorders. This guide provides a comprehensive overview of

the SAR of DNJ analogs, detailed experimental protocols, and the key signaling pathways

involved in their mechanism of action. Two notable derivatives of DNJ, Miglitol (N-hydroxyethyl-

DNJ) and Miglustat (N-butyl-DNJ), have been successfully developed and approved for clinical

use in treating type 2 diabetes and Gaucher's disease, respectively.[2][3]

Structure-Activity Relationship of Deoxynojirimycin
Derivatives
The inhibitory activity of Deoxynojirimycin (DNJ) against α-glucosidase can be significantly

modulated by chemical modifications to its core structure. The following tables summarize the

quantitative structure-activity relationship (SAR) data for various N-substituted and C-

substituted DNJ analogs, highlighting the impact of different functional groups on their inhibitory

potency, typically measured by the half-maximal inhibitory concentration (IC50).
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Modifications at the nitrogen atom of the piperidine ring have been extensively studied and

have shown to profoundly influence the inhibitory activity of DNJ.

Compound N-Substituent IC50 (µM)
Fold change
vs. DNJ

Reference

Deoxynojirimycin

(DNJ)
H 8.15 1.0 [4]

Alkyl Derivatives

N-Methyl-DNJ -CH₃ - - [4]

N-Butyl-DNJ

(Miglustat)
-(CH₂)₃CH₃ - - [2]

N-Nonyl-DNJ -(CH₂)₈CH₃ - - [4]

Hydroxyalkyl

Derivatives

N-Hydroxyethyl-

DNJ (Miglitol)
-(CH₂)₂OH - - [2]

Arylalkyl

Derivatives

N-Benzyl-DNJ -CH₂-Ph - -

Complex N-

Substituents

Compound 5 -Linker-Chrysin > DNJ Weaker [4]

Compound 6 -Linker-Chrysin 0.51 ~16x stronger [4]

Note: '-' indicates data not available in the provided search results.

Key SAR Insights for N-Substituted Derivatives:

N-Alkylation: The introduction of alkyl chains at the nitrogen position generally influences the

lipophilicity and, consequently, the inhibitory activity. The length of the alkyl chain is a critical
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determinant of potency.

Hydroxylation of N-Alkyl Chain: The presence of a hydroxyl group on the N-alkyl substituent,

as seen in Miglitol, can maintain or enhance inhibitory activity while potentially improving the

pharmacokinetic profile.

Bulky Substituents: The addition of bulky and lipophilic groups, such as the chrysin moiety

linked via an appropriate spacer, can lead to a significant increase in inhibitory potency, as

demonstrated by compound 6 which was approximately 16-fold more active than the parent

DNJ.[4]

C-Substituted Deoxynojirimycin Derivatives
Modifications at the carbon atoms of the deoxynojirimycin scaffold, though less explored than

N-substitutions, also offer opportunities to modulate biological activity.

Compound C-Substitution IC50 (µM)
Fold change
vs. DNJ

Reference

Deoxynojirimycin

(DNJ)
None 8.15 1.0 [4]

6-O-ethyl-N-

octyl-DNJ
6-O-ethyl - - [5]

6-O-butyl-N-

octyl-DNJ
6-O-butyl - - [5]

Note: '-' indicates data not available in the provided search results.

Key SAR Insights for C-Substituted Derivatives:

Modification at C6: Alkylation at the 6-hydroxyl group represents a viable strategy for

creating novel DNJ derivatives. While specific IC50 values were not found in the provided

results, the successful synthesis of these compounds opens avenues for further biological

evaluation.[5]
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Detailed and standardized experimental protocols are crucial for the reliable evaluation of the

biological activity of DNJ derivatives and for ensuring the reproducibility of SAR studies.

Synthesis of N-Alkyl-Deoxynojirimycin Derivatives
A general synthetic route for the preparation of N-alkyl-DNJ derivatives is outlined below.
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Deoxynojirimycin (DNJ)

Intermediate

Reaction Conditions:
Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Step 1

Purification
(e.g., Chromatography)

Crude Product N-Alkyl-DNJ Derivative

Alkyl Halide (R-X) or Aldehyde (R-CHO)

N-Alkylation or
Reductive Amination

Pure Product
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Preparation

Assay Execution

Data Analysis

Prepare Enzyme, Substrate,
Control & Test Compound Solutions

Add Buffer, Enzyme & Inhibitor
to 96-well Plate

Pre-incubate at 37°C

Add pNPG Substrate

Incubate at 37°C

Add Sodium Carbonate

Measure Absorbance at 405 nm

Calculate % Inhibition

Determine IC50 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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